1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a trifluoromethyl group, and a pyrazole ring. These structural features contribute to its reactivity and utility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group facilitates binding to proteins and enzymes, while the trifluoromethyl group enhances the compound’s stability and reactivity. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc group and are widely used in peptide synthesis.
Trifluoromethyl-substituted pyrazoles: These compounds have similar structural features and are used in medicinal chemistry for their bioactive properties.
Uniqueness
1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the Fmoc group, trifluoromethyl group, and pyrazole ring in a single molecule. This combination imparts distinct reactivity and stability, making it a valuable tool in various research and industrial applications .
Properties
CAS No. |
2639452-25-6 |
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Molecular Formula |
C26H18F3N3O4 |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
1-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C26H18F3N3O4/c27-26(28,29)23-21(24(33)34)13-30-32(23)16-11-9-15(10-12-16)31-25(35)36-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-13,22H,14H2,(H,31,35)(H,33,34) |
InChI Key |
RDAITZRLSGKIGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)N5C(=C(C=N5)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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